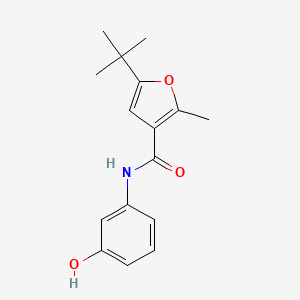

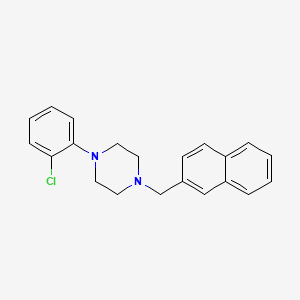

![molecular formula C16H10N2O B5621467 2-methyl-7H-benzo[e]perimidin-7-one](/img/structure/B5621467.png)

2-methyl-7H-benzo[e]perimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7H-benzo[e]perimidin-7-one is a compound of interest within the field of medicinal chemistry and organic synthesis due to its structural uniqueness and potential biological activity. The interest in this compound stems from its perimidinone core, a structure that has been associated with various biological activities, including antitumor, antibacterial, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of 2-methyl-7H-benzo[e]perimidin-7-one and its derivatives often involves the reaction of amino or hydroxy substituted 7H-benzo[e]perimidin-7-one with alkylamines, leading to a variety of compounds with significant antineoplastic activities. For example, Stefańska et al. (1993) demonstrated potent in vitro activity against murine L1210 leukemia cells and P388 leukemia in vivo, showcasing the compound's potential for cancer treatment without stimulating free radical formation (Stefańska et al., 1993).

Molecular Structure Analysis

Claramunt et al. (1994) investigated the structure of 1H-Perimidin-2(3H)-one derivatives, providing insights into the molecular conformation and stability of these compounds. Their findings revealed the importance of molecular packing forces and the predominance of the oxo tautomer in both solid and solution states, contributing to the understanding of the compound's structural characteristics (Claramunt et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-7H-benzo[e]perimidin-7-one derivatives are diverse, including interactions with amines which result in mono-, di-, or tri-aminated derivatives. Cameron and Samuel (1977) explored such reactions, highlighting the compound's reactivity and potential for generating a wide range of derivatives with various biological activities (Cameron & Samuel, 1977).

Mechanism of Action

Future Directions

Perimidines have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability to interact molecularly with different proteins, form complexes with metals, and exhibit distinct behavior in various ranges of light makes them appealing and challenging for future scientists . This opens up a wide range of possibilities for future research and applications.

properties

IUPAC Name |

2-methylbenzo[e]perimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c1-9-17-13-8-4-7-12-14(13)15(18-9)10-5-2-3-6-11(10)16(12)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBYWLGUAWZSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-benzo[e]perimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

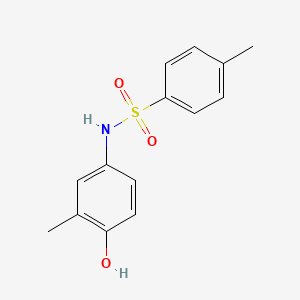

![4-{[(3-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5621385.png)

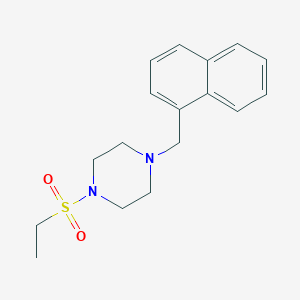

![methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B5621387.png)

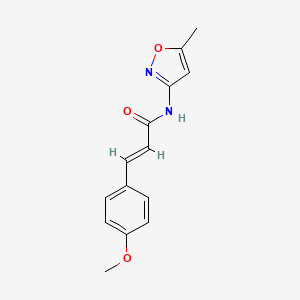

![8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5621400.png)

![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5621405.png)

![1-{[7-methyl-2-(4-morpholinyl)-3-quinolinyl]methyl}-4-azepanamine dihydrochloride](/img/structure/B5621424.png)

![(1S*,5R*)-6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621453.png)

![2-ethyl-9-(N-methylglycyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5621460.png)

![2-{[(1-cyclohexyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5621478.png)

![8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5621497.png)